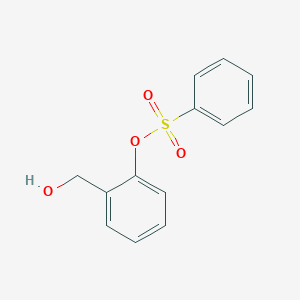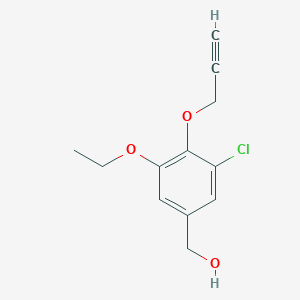![molecular formula C19H20Cl3N3O3S B425714 N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide](/img/structure/B425714.png)
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a piperazine ring substituted with chlorophenyl groups and a methanesulfonamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with ethylene glycol to form 1-(3-chlorophenyl)piperazine.
Introduction of the Oxoethyl Group: The piperazine intermediate is then reacted with ethyl chloroformate to introduce the oxoethyl group, forming 1-(3-chlorophenyl)-4-(2-oxoethyl)piperazine.
Sulfonamide Formation: The final step involves the reaction of the oxoethyl piperazine with 3,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes in the central nervous system.
Pathways Involved: It may modulate neurotransmitter pathways, leading to potential therapeutic effects in neurological conditions.
Comparación Con Compuestos Similares
Similar Compounds
- **N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dichlorophenyl)methanesulfonamide
- **N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,5-dichlorophenyl)methanesulfonamide
Uniqueness
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide is unique due to its specific substitution pattern on the piperazine ring and the presence of both 3-chlorophenyl and 3,5-dichlorophenyl groups. This unique structure may confer distinct biological activities and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C19H20Cl3N3O3S |
|---|---|
Peso molecular |
476.8g/mol |
Nombre IUPAC |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C19H20Cl3N3O3S/c1-29(27,28)25(18-11-15(21)9-16(22)12-18)13-19(26)24-7-5-23(6-8-24)17-4-2-3-14(20)10-17/h2-4,9-12H,5-8,13H2,1H3 |
Clave InChI |
YSOACBZJNXBEFF-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=CC(=CC(=C3)Cl)Cl |
SMILES canónico |
CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=CC(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cycloheptyl-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B425631.png)
![2-[4-bromo(phenylsulfonyl)anilino]-N-butylacetamide](/img/structure/B425632.png)
![{3,5-Dibromo-2-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B425633.png)


![N-cyclopentyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B425640.png)
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-3-methylaniline](/img/structure/B425641.png)
![N-(2,4-dichlorobenzyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B425642.png)
![N-[4-(acetylamino)phenyl]-2-[2-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B425644.png)
![N-(tert-butyl)-2-[(mesitylsulfonyl)amino]acetamide](/img/structure/B425645.png)
![N-(sec-butyl)-2-({[4-fluoro(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B425646.png)
![ethyl (4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate](/img/structure/B425647.png)
![2-({3-[(4-chlorophenyl)sulfanyl]propanoyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B425648.png)
![2-[({3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B425653.png)
